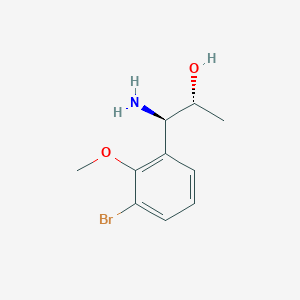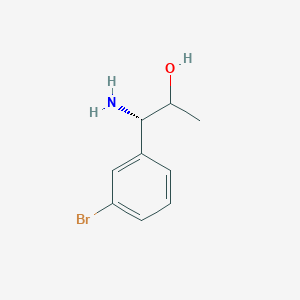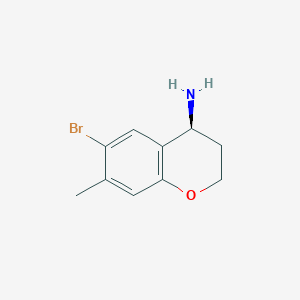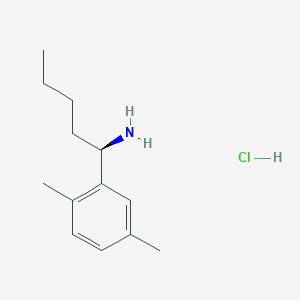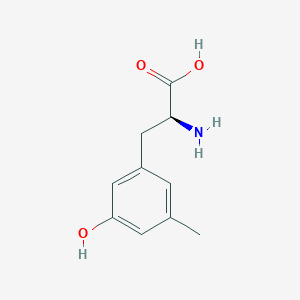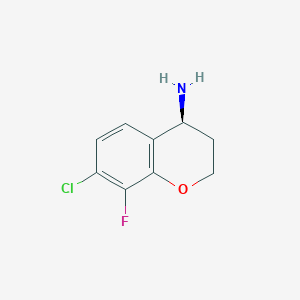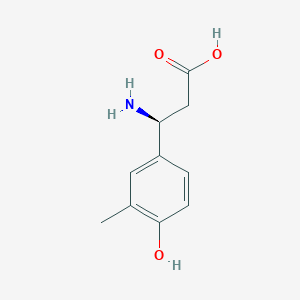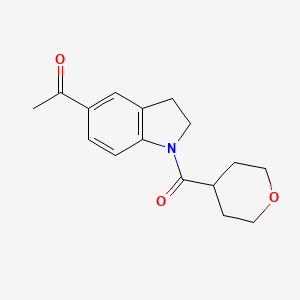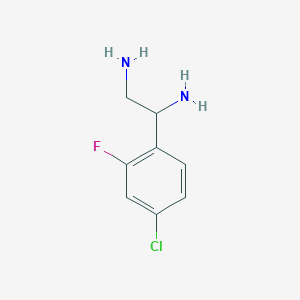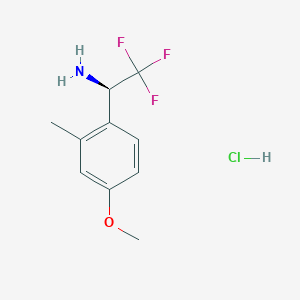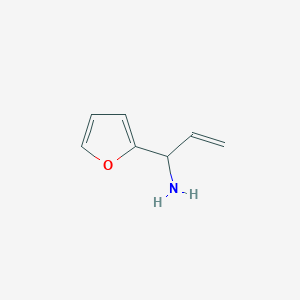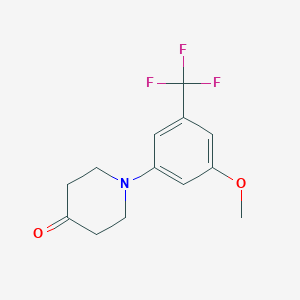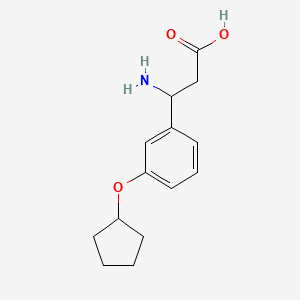
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a cyclopentyloxyphenyl group attached to the propanoic acid backbone
Preparation Methods
The synthesis of 3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopentyloxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents.
Industrial production methods for this compound may involve the use of microorganisms with enantiomer-specific amidohydrolyzing activity to produce enantiomerically pure forms of the compound . This biotechnological approach can be advantageous for large-scale production due to its efficiency and selectivity.
Chemical Reactions Analysis
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The nitro group in intermediates can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various carboxylating agents for introducing the carboxylic acid group. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the cyclopentyloxyphenyl group can interact with hydrophobic pockets within the protein structure. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can be compared with other similar compounds, such as:
3-Amino-3-phenylpropanoic acid: This compound lacks the cyclopentyloxy group and has different chemical and biological properties.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxy group instead of a cyclopentyloxy group results in different reactivity and applications.
3-Amino-3-(3-bromophenyl)propanoic acid: The bromine atom introduces additional reactivity, making it suitable for different synthetic applications .
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-amino-3-(3-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17) |
InChI Key |
KTGUXFWBRACTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



